![molecular formula C8H4Br2N2O3S B12929601 [(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid CAS No. 91982-81-9](/img/structure/B12929601.png)
[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their electron-accepting properties and are widely used in the field of organic electronics, particularly in the development of photovoltaic materials and organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by nucleophilic substitution reactions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst to introduce bromine atoms at the 5 and 7 positions of the benzo[c][1,2,5]thiadiazole ring . The resulting dibrominated intermediate is then reacted with acetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and piperidine, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with morpholine yields 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .
科学的研究の応用
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of light-emitting and conducting polymers.
Photovoltaic Materials: Employed in the development of low band gap conjugated polymers for high-performance organic photovoltaic (OPV) devices.
Fluorescent Sensors: Utilized in the design of electron donor-acceptor systems for fluorescent sensors.
作用機序
The mechanism of action of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid involves its electron-accepting properties. The compound interacts with electron-donating species, facilitating charge transfer processes. This property is crucial in its applications in organic electronics and photovoltaics, where efficient charge separation and transport are required .
類似化合物との比較
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A precursor in the synthesis of various derivatives.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Used in the synthesis of conjugated polymers.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another derivative with applications in organic electronics.
Uniqueness
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid is unique due to its specific functionalization with an acetic acid moiety, which enhances its solubility and reactivity in various chemical processes. This makes it a versatile intermediate for the synthesis of more complex organic materials .
特性
CAS番号 |
91982-81-9 |
|---|---|
分子式 |
C8H4Br2N2O3S |
分子量 |
368.00 g/mol |
IUPAC名 |
2-[(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H4Br2N2O3S/c9-3-1-4(10)8(15-2-5(13)14)7-6(3)11-16-12-7/h1H,2H2,(H,13,14) |
InChIキー |
RECVPRKHYQXJEO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NSN=C2C(=C1Br)OCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


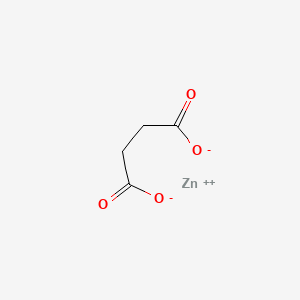
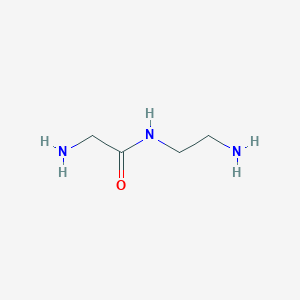
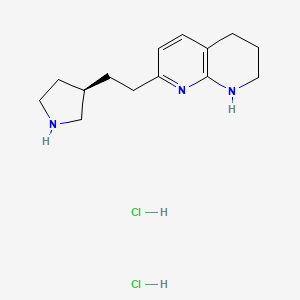
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
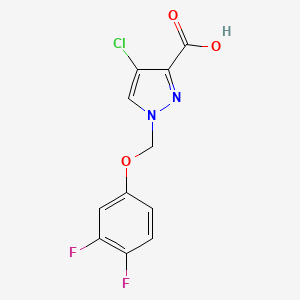
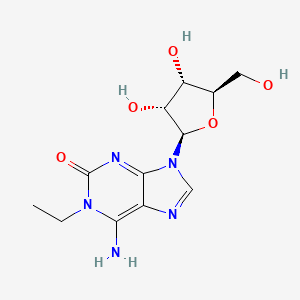


![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)

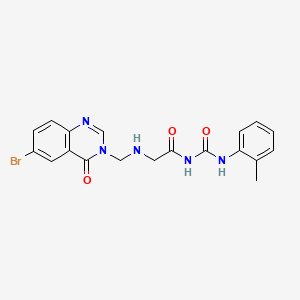
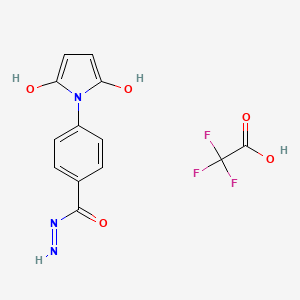
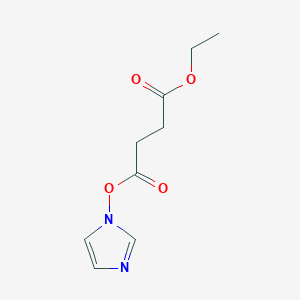
![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
